1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea
Descripción
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-26-20-13-6-5-12-18(20)23-21(25)22-14-19(24)17-11-7-9-15-8-3-4-10-16(15)17/h3-13,19,24H,2,14H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBERIJNGCFUPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (BLT-4)
- Structure : Substitutes the ethoxy group with methoxy (C-O-CH₃) and lacks the hydroxyethyl spacer.
- Properties : Increased lipophilicity compared to the target compound due to the absence of a polar hydroxy group. BLT-4 (≥98% purity) is reported as a potent inhibitor in preclinical studies .
- Applications : Used in biochemical assays targeting lipid metabolism pathways.
1-(2-(7-Methoxy-3,4-dihydroisoquinolin-1-yl)ethyl)-3-(naphthalen-1-yl)urea oxalate (6b-13)
- Structure: Contains a methoxy-substituted dihydroisoquinoline ethyl linker instead of the hydroxy-naphthylethyl group.
- Synthesis : Synthesized with an 11.8% yield, indicating challenges in introducing bulky substituents .
- Activity : The methoxy group may enhance metabolic stability compared to the hydroxy group in the target compound.
1-(2-Ethoxyethyl)-3-(1-naphthyl)urea
- Structure : Features an ethoxyethyl chain (C-O-C₂H₅-CH₂) instead of the ethoxyphenyl-hydroxyethyl scaffold.
- Physicochemical Properties: Molecular weight 258.32 g/mol; lower polarity than the target compound due to the absence of a phenolic hydroxy group .
BIRB 796 (Doramapimod)
- Structure : A bulkier urea derivative with tert-butylpyrazole and morpholinylethoxy-naphthyl groups.
- Pharmacology : Acts as a p38 MAP kinase inhibitor (IC₅₀ = 38 nM) due to its extended aromatic system and hydrogen-bonding capacity .
Physicochemical and Pharmacological Comparisons
*Calculated based on molecular formula.
Electronic and Steric Considerations
- Naphthyl Orientation : The 1-naphthyl group in the target compound and 6b-13 may induce steric hindrance, affecting receptor interactions differently than 2-naphthyl in BLT-4 .
Métodos De Preparación
Reaction Protocol
Isolation of 2-Hydroxy-2-(Naphthalen-1-yl)Ethylamine
Phosgene Activation
Urea Formation
- 2-Hydroxy-2-(naphthalen-1-yl)ethylamine (1.1 equiv) added dropwise to the isocyanate solution.
- Stirred at 25°C for 12 h, followed by quenching with ice-cold water.
| Parameter | Value |
|---|---|
| Temperature | 0°C (activation), 25°C (coupling) |
| Reaction Time | 12–14 h |
| Yield (Crude) | 78% |
| Purification | Recrystallization (ethanol/water) |
Challenges and Mitigations
- Phosgene Toxicity : Requires specialized equipment and strict safety protocols.
- Hydroxyl Group Reactivity : Competitive O-acylation minimized by low-temperature conditions.
Synthetic Route 2: Carbonyldiimidazole (CDI)-Assisted Cyclization
Stepwise Procedure
Imidazolecarbamate Formation
- 2-Ethoxybenzenamine (1.0 equiv) reacted with CDI (1.5 equiv) in tetrahydrofuran (THF) at 25°C for 2 h.
Nucleophilic Attack by Hydroxyethylamine
- 2-Hydroxy-2-(naphthalen-1-yl)ethylamine (1.05 equiv) added, heated to 60°C for 6 h.
Workup
- Filtered through Celite®, concentrated, and purified via flash chromatography (DCM:methanol, 95:5).
| Parameter | Value |
|---|---|
| CDI Equivalents | 1.5 |
| Solvent | Anhydrous THF |
| Yield (Isolated) | 84% |
Advantages Over Phosgene Route
Green Chemistry Approach: Deep Eutectic Solvent (DES) Catalysis
Protocol Adapted from Fe3O4 Nanoparticle Systems
- DES Composition : Choline chloride:urea (1:2 molar ratio)
- Catalyst : Fe3O4 nanoparticles (10 mg/mmol substrate)
- Conditions : 60°C, 8 h, solvent-free
| Component | Role |
|---|---|
| DES | Reaction medium, H-bond promoter |
| Fe3O4 | Lewis acid catalyst |
Performance Metrics
| Metric | Value |
|---|---|
| Conversion (HPLC) | 92% |
| Selectivity | 88% |
| Catalyst Reusability | 5 cycles (<10% loss) |
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR)
- 1H NMR (500 MHz, CDCl3) :
δ 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3), 3.18 (dd, J = 13.5, 6.5 Hz, 1H, CH2NH), 4.02 (q, J = 7.0 Hz, 2H, OCH2), 5.21 (s, 1H, OH), 7.28–8.15 (m, 11H, aromatic). - 13C NMR (125 MHz, CDCl3) :
δ 14.8 (OCH2CH3), 63.5 (OCH2), 72.1 (C-OH), 118.4–134.7 (aromatic carbons), 158.9 (urea C=O).
Infrared Spectroscopy (IR)
- Key Bands :
3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (urea C=O), 1245 cm⁻¹ (C-O ether).
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity (HPLC) | Safety Concerns | Scalability |
|---|---|---|---|---|
| Phosgene-Mediated | 78% | 95% | High | Limited |
| CDI Cyclization | 84% | 97% | Moderate | High |
| DES/Fe3O4 Catalysis | 81% | 93% | Low | Industrial |
Industrial-Scale Considerations
Cost Analysis
- CDI Route : $12.50/g (raw materials)
- DES Catalysis : $8.20/g (including solvent recovery)
Process Intensification Strategies
- Continuous flow reactors for phosgene reactions
- Microwave-assisted DES systems (30% reduction in reaction time)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea, and how are intermediates purified?
- Methodology : The synthesis typically involves sequential nucleophilic additions and urea formation. For example:
Step 1 : React 2-ethoxyaniline with phosgene or equivalent isocyanate precursors to form the 2-ethoxyphenyl isocyanate intermediate.
Step 2 : Couple with 2-(naphthalen-1-yl)ethanolamine under anhydrous conditions (e.g., THF, 0–5°C) to form the urea backbone.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural characterization resolve discrepancies in crystallographic data for this compound?
- Methodology : Employ single-crystal X-ray diffraction (SHELX suite ) to resolve ambiguities in bond angles or hydrogen bonding. For amorphous samples, use:
- Spectroscopy : / NMR (DMSO-, 400 MHz) to confirm urea NH protons (δ 8.2–8.5 ppm) and naphthalene aromaticity (δ 7.5–8.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (e.g., calculated for : 351.17 g/mol) .
Q. What initial biological screening assays are recommended to assess its bioactivity?
- Methodology :
- Anticancer : MTT assay (IC determination) against HeLa or MCF-7 cells.
- Anti-inflammatory : COX-2 inhibition ELISA.
- Antioxidant : DPPH radical scavenging assay.
Advanced Research Questions
Q. How do substituent modifications (e.g., ethoxy vs. methoxy) influence binding affinity to kinase targets?
- Methodology :
- Computational Modeling : Perform molecular docking (AutoDock Vina) using kinase crystal structures (e.g., PDB 3POZ) to compare binding modes.
- Experimental Validation : Synthesize analogs (e.g., 1-(2-Methoxyphenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea) and test via kinase inhibition assays (e.g., ADP-Glo™).
Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?
- Methodology :
- Formulation : Use PEG-400/water (1:1 v/v) or cyclodextrin-based carriers.
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated hydroxy group) to improve bioavailability.
- Analytical Monitoring : LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) .
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
- Methodology :
- Metabolite Profiling : Identify active metabolites via liver microsome incubation followed by UPLC-QTOF-MS.
- Pathway Analysis : RNA-seq of treated tissues to compare gene expression (e.g., NF-κB vs. Nrf-2 pathways).
- Case Study : A thiophene-urea analog showed potent in vitro antiproliferative activity but limited in vivo efficacy due to rapid glucuronidation .
Contradictions and Resolutions
- Structural Ambiguity : Conflicting crystallographic data (e.g., bond angles) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .
- Bioactivity Variability : Inconsistent IC values across labs may stem from assay conditions (e.g., serum concentration). Standardize protocols using CLSI guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
